molecular formula C17H17NO2S B2659730 2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 1396707-96-2

2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2659730
CAS No.: 1396707-96-2
M. Wt: 299.39
InChI Key: IDGJBHMCHWJKCF-UHFFFAOYSA-N
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Description

2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its presence in various pharmacologically active molecules.

Scientific Research Applications

2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminobenzyl alcohol derivatives with thioanisole in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Functionalized benzoxazepine derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-[3-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific combination of sulfur and nitrogen atoms within the benzoxazepine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-17(19)18(14-7-5-8-15(10-14)21-2)11-13-6-3-4-9-16(13)20-12/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGJBHMCHWJKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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